molecular formula C16H15N3O2 B4438171 4-ethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

4-ethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No. B4438171
M. Wt: 281.31 g/mol
InChI Key: NESWZNNIXTXDPB-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-ethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. It has also been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide in lab experiments include its wide range of potential applications, its relatively simple synthesis method, and its ability to exhibit significant biochemical and physiological effects. However, its limitations include the lack of understanding of its mechanism of action and the potential for toxicity at high doses.

Future Directions

There are several potential future directions for the investigation of 4-ethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide. These include further studies on its mechanism of action, the development of new derivatives with improved properties, and the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, 4-ethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields make it a potential candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved properties.

Scientific Research Applications

The potential applications of 4-ethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide in scientific research are vast. It has been found to exhibit significant antitumor activity, making it a potential candidate for cancer treatment. Additionally, it has been shown to possess antimicrobial and antifungal properties, making it useful in the development of new antibiotics. It has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-ethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-10-3-5-11(6-4-10)15(20)17-12-7-8-13-14(9-12)19-16(21)18-13/h3-9H,2H2,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESWZNNIXTXDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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